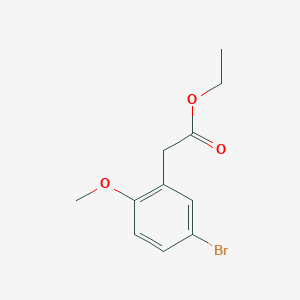

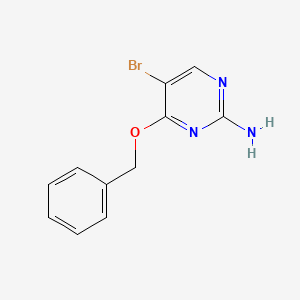

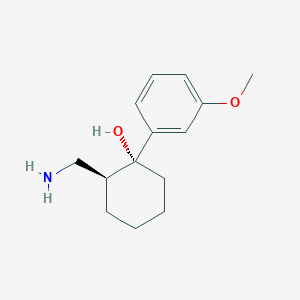

(1R,2S)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol

Übersicht

Beschreibung

(1R,2S)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol , also known as (R,S)-tramadol , is a synthetic opioid analgesic. It exhibits both opioid and non-opioid mechanisms of action, making it a unique pain management option. Tramadol is commonly prescribed for moderate to severe pain relief, such as postoperative pain, chronic pain, and cancer-related pain.

Synthesis Analysis

The synthesis of tramadol involves several steps, including the condensation of (1R,2S)-1-(3-methoxyphenyl)cyclohexan-1-ol with formaldehyde to form the aminomethyl intermediate. Subsequent reduction of the intermediate yields tramadol. The synthesis pathway is well-documented in the literature.

Molecular Structure Analysis

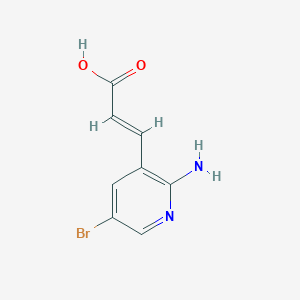

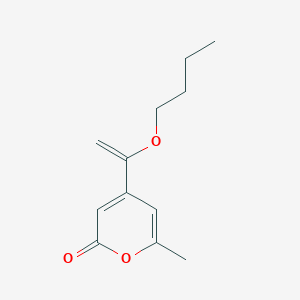

Tramadol’s molecular formula is C₁₆H₂₅NO₂ . It consists of a cyclohexane ring with a methoxyphenyl group at one position and an amino group at another. The stereochemistry at the chiral centers (1R,2S) contributes to its unique pharmacological profile.

Chemical Reactions Analysis

Tramadol undergoes hepatic metabolism via cytochrome P450 enzymes, leading to the formation of its active metabolite, O-desmethyltramadol (M1) . M1 has a higher affinity for the μ-opioid receptor, contributing significantly to tramadol’s analgesic effects.

Physical And Chemical Properties Analysis

- Physical State : Tramadol exists as a white crystalline powder.

- Solubility : It is soluble in water and organic solvents.

- Melting Point : Approximately 180°C.

- pKa : Around 9.4 (amine group dissociation).

Safety And Hazards

- Addiction Potential : Tramadol carries a risk of dependence and abuse, especially in prolonged use.

- Side Effects : Common side effects include nausea, dizziness, and constipation.

- Seizure Risk : Tramadol lowers the seizure threshold; caution is necessary, especially in patients with epilepsy.

- Drug Interactions : It interacts with other medications, particularly those affecting serotonin levels (e.g., SSRIs).

- CYP450 Metabolism : Genetic variations in CYP2D6 affect tramadol metabolism.

Zukünftige Richtungen

Research continues to explore tramadol’s safety, efficacy, and optimal use. Investigations into personalized dosing based on CYP2D6 genotype and the development of safer formulations are ongoing.

: NY Times

: Wikipedia

Eigenschaften

IUPAC Name |

(1R,2S)-2-(aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-17-13-7-4-6-11(9-13)14(16)8-3-2-5-12(14)10-15/h4,6-7,9,12,16H,2-3,5,8,10,15H2,1H3/t12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNPPIKMBCJUUTG-JSGCOSHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2(CCCCC2CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@]2(CCCC[C@H]2CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652198 | |

| Record name | (1R,2S)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol | |

CAS RN |

541505-94-6 | |

| Record name | (1R,2S)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.